Pyrrolidine-1-sulfonamide

Vue d'ensemble

Description

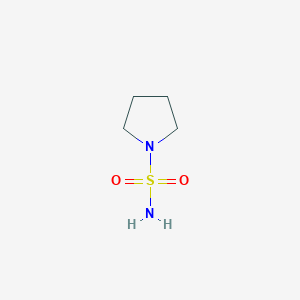

Pyrrolidine-1-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring attached to a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug design.

Applications De Recherche Scientifique

Pyrrolidine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

Target of Action

Pyrrolidine-1-sulfonamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some pyrrolidine derivatives have been found to inhibit enzymes, thereby altering biochemical pathways .

Biochemical Pathways

Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, often through their inhibitory effects on enzymes .

Result of Action

Pyrrolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .

Analyse Biochimique

Biochemical Properties

Pyrrolidine-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it exhibits inhibitory effects . This interaction is significant in the context of antidiabetic therapies, as DPP-IV inhibitors are used to regulate blood sugar levels. This compound also interacts with other biomolecules, including proteins involved in inflammatory responses and cancer cell proliferation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it can inhibit cell proliferation by interfering with cell signaling pathways that promote growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, as a DPP-IV inhibitor, this compound binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition results in increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of target enzymes and prolonged changes in cellular functions . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfonyl chlorides under basic conditions. For example, pyrrolidine can react with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler analog without the sulfonamide group.

Pyrrolidine-2,5-dione: Contains a dione group instead of a sulfonamide.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Pyrrolidine-1-sulfonamide stands out due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in drug design and a versatile compound in various research applications.

Activité Biologique

Pyrrolidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their ability to interact with various biological targets. The sulfonamide group is particularly notable for its role in drug design, contributing to the compound's solubility and binding affinity.

1. Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. A review highlighted the synthesis of pyrrolidine derivatives that showed promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

2. GlyT1 Inhibition

This compound derivatives have been identified as competitive inhibitors of glycine transporter 1 (GlyT1). This inhibition is relevant for potential treatments of schizophrenia and other neuropsychiatric disorders associated with NMDA receptor hypofunction. In vivo studies indicated that these compounds achieved high potency and favorable pharmacokinetics, suggesting their therapeutic potential .

3. TRPV4 Antagonism

Another significant area of research involves the antagonism of the transient receptor potential vanilloid 4 (TRPV4) channel. This compound analogs have been shown to inhibit TRPV4, which is implicated in pulmonary edema and heart failure. Preclinical studies demonstrated that these compounds could offer alternative therapies with improved safety profiles compared to existing treatments .

4. Enzyme Inhibition

Pyrrolidine derivatives have also been studied for their ability to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These activities are crucial for developing treatments for conditions like glaucoma and Alzheimer's disease, respectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural features. Key factors affecting activity include:

- Substituents on the Pyrrolidine Ring : The nature and position of substituents can significantly alter binding affinity and selectivity for biological targets.

- Stereochemistry : The chirality of pyrrolidine derivatives plays a crucial role in determining their pharmacological effects. For example, specific enantiomers may exhibit enhanced potency against particular targets .

The following table summarizes key findings related to the SAR of this compound derivatives:

| Compound | Target | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 37e | MCF-7 Cells | Anticancer | 12 µM | |

| Lead Compound 6 | TRPV4 | Antagonist | Not specified | |

| GlyT1 Inhibitor | GlyT1 | Inhibitor | High potency |

Case Study 1: GlyT1 Inhibitors

A series of pyrrolidine sulfonamides were synthesized and evaluated for their ability to inhibit GlyT1. These compounds showed promising in vivo efficacy in murine models, indicating their potential as therapeutic agents for schizophrenia .

Case Study 2: TRPV4 Antagonists

In a study aimed at addressing pulmonary edema, novel pyrrolidine sulfonamides were developed as TRPV4 antagonists. These compounds demonstrated significant efficacy in preclinical rodent models, suggesting they could provide new treatment options for heart failure patients .

Propriétés

IUPAC Name |

pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPOVVJDAVMOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577110 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-88-7 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of this compound derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of this compound derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within this compound derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the this compound scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying this compound derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of this compound derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for this compound derivatives?

A4: Interestingly, this compound derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the this compound scaffold and its potential application in developing treatments for various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.